1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
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Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline moiety linked to a triazole ring via a sulfanyl-ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Linking the Moieties: The final step involves the coupling of the quinoline and triazole rings through a sulfanyl-ethanone bridge. This can be achieved using thiol-ene click chemistry, where a thiol group reacts with an alkene under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Huisgen cycloaddition, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to a triazoline using reducing agents such as lithium aluminum hydride.
Substitution: The ethanone bridge can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Nucleophiles (amines, alcohols), base (sodium hydride), solvent (dimethylformamide), room temperature.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Triazoline derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, receptors like G-protein coupled receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanone: Similar structure but with a propanone bridge.
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanone: Similar structure but with a butanone bridge.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to its specific combination of a quinoline and triazole ring linked by a sulfanyl-ethanone bridge, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-23-18(15-7-4-10-20-12-15)21-22-19(23)26-13-17(25)24-11-5-8-14-6-2-3-9-16(14)24/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKCELPLOEPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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